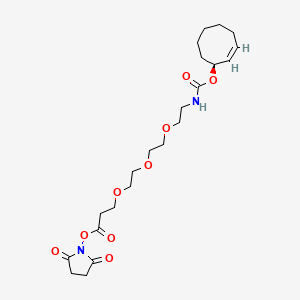
Apoptosis inducer 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis inducer 11 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in the elimination of damaged or unwanted cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 11 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Final Assembly: The final steps involve the coupling of intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
Apoptosis inducer 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
Scientific Research Applications
Apoptosis inducer 11 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of specific proteins and pathways in cell death.
Medical Applications: Beyond cancer, this compound is investigated for its potential in treating other diseases characterized by dysregulated apoptosis, such as autoimmune diseases and neurodegenerative disorders.
Industrial Applications: The compound is also explored for its use in biotechnology and pharmaceutical industries for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of apoptosis inducer 11 involves the activation of specific molecular pathways that lead to programmed cell death. Key aspects include:
Molecular Targets: The compound targets specific proteins involved in the apoptotic pathway, such as caspases and B-cell lymphoma 2 (Bcl-2) family proteins.
Pathways Involved: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases and subsequent cell death.
Cellular Effects: The activation of these pathways results in characteristic apoptotic changes, including chromatin condensation, DNA fragmentation, and membrane blebbing.
Comparison with Similar Compounds
Apoptosis inducer 11 can be compared with other apoptosis-inducing compounds based on its mechanism of action and effectiveness. Similar compounds include:
Staurosporine: A potent inducer of apoptosis that inhibits various kinases and activates caspases.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and activating pro-apoptotic pathways.
Uniqueness
This compound is unique in its ability to selectively induce apoptosis in specific cell types, making it a valuable tool for targeted cancer therapy and other medical applications. Its distinct mechanism of action and effectiveness in various experimental models highlight its potential as a therapeutic agent.
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
12-[(4-methoxyphenyl)methyl]-11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-30-20-10-8-17(9-11-20)15-29-16-22-21(7-5-6-18-14-28-34-26(18)22)25(29)19-12-23(31-2)27(33-4)24(13-19)32-3/h8-14,16H,5-7,15H2,1-4H3 |
InChI Key |
IBFDVDGAZIHQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


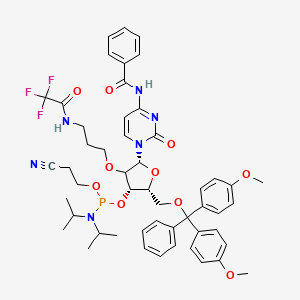
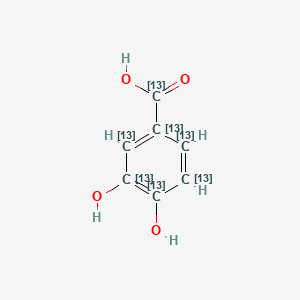
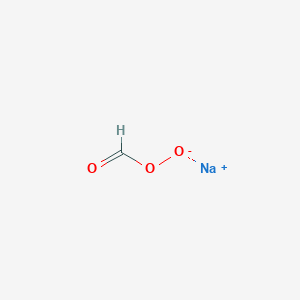
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
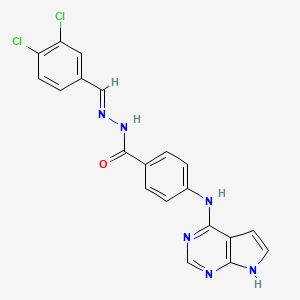

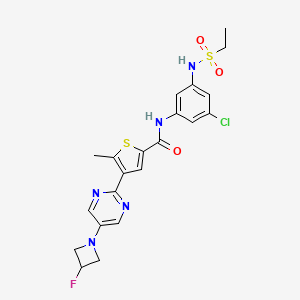


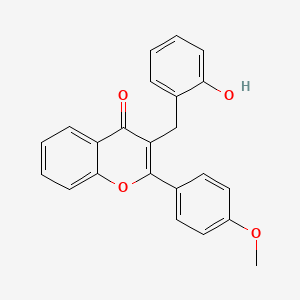
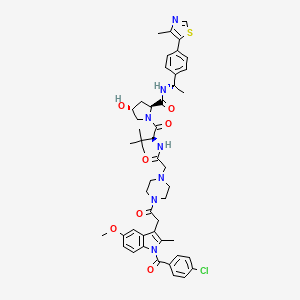
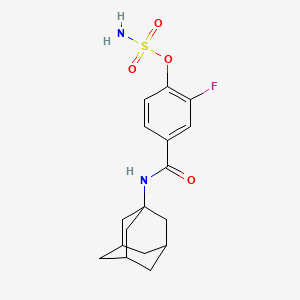
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
